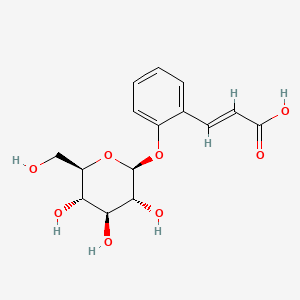

Melilotoside

描述

Structure

3D Structure

属性

IUPAC Name |

(E)-3-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-2-1-3-8(9)5-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/b6-5+/t10-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRIYIMNJGULCZ-ZMKUSUEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101024266 | |

| Record name | Melilotoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-67-7 | |

| Record name | Melilotoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melilotoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melilotoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 618-67-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELILOTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M87W7715UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Melilotoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Melilotoside Biosynthesis in Melilotus officinalis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melilotoside, a key secondary metabolite in yellow sweet clover (Melilotus officinalis), is the direct precursor to the pharmacologically significant compound coumarin. The biosynthesis of this compound is a specialized branch of the phenylpropanoid pathway, involving a series of enzymatic conversions commencing with the amino acid L-phenylalanine. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the enzymes, intermediates, and regulatory mechanisms. It includes structured quantitative data, comprehensive experimental protocols, and visual diagrams of the biochemical and signaling pathways to serve as a resource for researchers in phytochemistry, drug discovery, and plant biochemistry.

The this compound Biosynthesis Pathway

The synthesis of this compound in Melilotus officinalis begins with the general phenylpropanoid pathway, which converts L-phenylalanine into trans-cinnamic acid. This is followed by a series of hydroxylation, isomerization, and glycosylation steps to yield this compound (trans-β-D-glucosyl-2-hydroxycinnamate) and its cis-isomer, which is the direct precursor to coumarin.

The core enzymatic steps are:

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid, the entry point into the phenylpropanoid pathway.

-

Cinnamate 2-Hydroxylase (C2H): This enzyme, a cytochrome P450 monooxygenase, is responsible for the ortho-hydroxylation of trans-cinnamic acid to produce trans-2-hydroxycinnamic acid (o-coumaric acid). This is a critical step that directs the metabolic flow towards coumarin biosynthesis.

-

2-Coumarate O-β-Glucosyltransferase (EC 2.4.1.114): This glucosyltransferase utilizes UDP-glucose as a sugar donor to glycosylate the hydroxyl group of trans-2-hydroxycinnamic acid, forming this compound.

-

Isomerization: this compound (trans-isomer) can be converted to its cis-isomer, the direct precursor of coumarin, through a light-induced or enzymatic process.

-

β-Glucosidase: In response to tissue damage, this enzyme hydrolyzes the glucose moiety from the cis-isomer of this compound, releasing cis-2-hydroxycinnamic acid (coumarinic acid), which spontaneously lactonizes to form coumarin.

Diagram of the this compound Biosynthesis Pathway

The Discovery and Isolation of Melilotoside from Sweet Clover: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and isolation of Melilotoside from sweet clover (Melilotus species). While the history of phytochemical research on sweet clover is dominated by the discovery of dicoumarol and the subsequent development of warfarin, this document focuses on the glycoside this compound. It details modern experimental protocols for its extraction, purification, and characterization. Quantitative data from various analytical techniques are summarized, and a putative signaling pathway related to its potential anti-inflammatory activity is presented. This guide serves as a comprehensive resource for researchers interested in the natural products chemistry and therapeutic potential of compounds derived from Melilotus species.

Historical Context: A Tale of Sweet Clover and Anticoagulants

The scientific investigation into the chemical constituents of sweet clover was largely driven by a veterinary mystery in the early 20th century. Farmers in the northern United States and Canada observed a fatal hemorrhagic condition in cattle that had consumed spoiled sweet clover hay[1][2]. This "sweet clover disease" prompted extensive research to identify the causative agent.

The breakthrough came in the 1930s and early 1940s through the work of Karl Paul Link and his team at the University of Wisconsin[1][2][3]. They successfully isolated and crystallized the hemorrhagic agent from spoiled sweet clover hay in 1941, identifying it as 3,3'-methylenebis(4-hydroxycoumarin), which they named dicoumarol[1][2][3]. This discovery laid the foundation for the development of the widely used anticoagulant drug, warfarin[1][2].

While the discovery of dicoumarol is well-documented, the initial isolation and characterization of this compound, a naturally occurring coumarin glycoside in fresh, unspoiled sweet clover, is less clearly chronicled in readily available literature. It is understood that this compound is a precursor to coumarin, which, in spoiled hay, is converted to dicoumarol by microbial action[4]. Modern phytochemical studies have since extensively characterized this compound, particularly its cis-isomer, from various Melilotus species[5].

Physicochemical Properties of this compound

This compound is the glycoside of 2-hydroxycinnamic acid. It exists as both trans- and cis-isomers, with the cis-isomer often being the focus of isolation studies from Melilotus officinalis[5].

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈O₈ | [6][7] |

| Molecular Weight | 326.30 g/mol | [6][7] |

| IUPAC Name | (2E)-3-[2-(β-D-glucopyranosyloxy)phenyl]prop-2-enoic acid (trans-isomer) | [6] |

| CAS Number | 618-67-7 | [6] |

| Appearance | White crystals | [5] |

| Melting Point | 126-127 °C (cis-isomer) | [5] |

Experimental Protocols for the Isolation and Characterization of cis-Melilotoside

The following protocols are synthesized from modern phytochemical literature for the isolation and characterization of cis-Melilotoside from the seeds of Melilotus officinalis.

Extraction

-

Plant Material Preparation: Dried and ground seeds of Melilotus officinalis (100 g) are used as the starting material.

-

Soxhlet Extraction (Defatting): The ground seeds are first extracted with n-hexane (300 mL) for 8 hours using a Soxhlet apparatus to remove nonpolar compounds, primarily lipids. The n-hexane extract is then concentrated under reduced pressure to yield a yellow oil.

-

Methanolic Extraction: The defatted seed residue is subsequently extracted with methanol (300 mL) for 8 hours in a Soxhlet apparatus. The methanol is then removed under reduced pressure to yield a brown residue containing the polar and semi-polar compounds, including this compound.

Purification

-

Solvent Precipitation: The crude methanol extract (2 g) is dissolved in acetone (100 mL). The resulting acetone-insoluble fraction, which is enriched in glycosides, is collected.

-

Sephadex LH-20 Column Chromatography: The acetone-insoluble material (50 mg) is subjected to column chromatography on Sephadex LH-20. The column is eluted with a chloroform:methanol (2:1) solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative Thin-Layer Chromatography (PTLC): Fractions containing the target compound are further purified by PTLC using a petroleum ether:ethyl acetate (9:1) mobile phase to yield purified cis-Melilotoside[5].

Characterization

The structure of the isolated compound is confirmed using various spectroscopic techniques.

-

UV-Vis Spectroscopy: The UV spectrum in methanol shows an absorption maximum (λmax) at 261 nm, characteristic of the coumaric acid chromophore[5].

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum (KBr) exhibits characteristic absorption bands for hydroxyl groups (~3391 cm⁻¹), C-H stretching (~2926 cm⁻¹), and a carbonyl group (~1729 cm⁻¹)[5].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data are crucial for the structural elucidation of the glycoside and the stereochemistry of the double bond.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula.

Quantitative Data

The following tables summarize quantitative data obtained from the analysis of cis-Melilotoside.

Table 1: Extraction Yields from Melilotus officinalis Seeds

| Extraction Step | Yield | Reference |

| n-Hexane Extract | 2.12 g (from 100 g seeds) | [5] |

| Methanol Extract | 9.32 g (from 100 g defatted seeds) | [5] |

| Purified cis-Melilotoside | 12 mg (from 2 g methanol extract) | [5] |

Table 2: Spectroscopic Data for cis-Melilotoside

| Technique | Key Data Points | Reference |

| UV-Vis (MeOH) | λmax: 261 nm | [5] |

| FTIR (KBr, cm⁻¹) | 3391 (O-H), 2926 (C-H), 1729 (C=O) | [5] |

| ¹H NMR (400 MHz, D₂O) | Signals corresponding to an ortho-substituted benzene ring, olefinic protons in cis configuration, and a β-D-glucopyranoside moiety. | [5] |

| ¹³C NMR (100.6 MHz, D₂O) | Carbonyl carbon at δ 171.74, six aromatic carbons, two olefinic carbons, and signals for the glucose unit. | [5] |

Biological Activity and Putative Signaling Pathway

Extracts of Melilotus officinalis and their constituent compounds, including coumarins and flavonoids, have been reported to possess various biological activities, notably anti-inflammatory effects. While specific studies on the signaling pathways modulated by purified this compound are limited, a putative mechanism for its anti-inflammatory action can be proposed based on the known activities of related phenolic compounds.

Many phenolic compounds exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes.

The diagram below illustrates a generalized inflammatory signaling cascade that could potentially be modulated by this compound. An inflammatory stimulus, such as lipopolysaccharide (LPS), activates Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling molecules that ultimately result in the activation of NF-κB and MAPK pathways. This, in turn, upregulates the expression of pro-inflammatory mediators. It is hypothesized that this compound may interfere with one or more steps in this cascade, leading to a reduction in the inflammatory response.

Conclusion

This compound is a significant phytochemical constituent of sweet clover with potential biological activities. While its history is intertwined with the more famous dicoumarol, modern analytical techniques have enabled its detailed isolation and characterization. This technical guide provides researchers and drug development professionals with a solid foundation of the current knowledge on this compound, from its extraction from Melilotus officinalis to a hypothetical framework for its mechanism of action. Further research is warranted to fully elucidate the historical discovery of this compound and to confirm its specific molecular targets and signaling pathways to unlock its full therapeutic potential.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Human Metabolome Database: Showing metabocard for cis-Melilotoside (HMDB0060077) [hmdb.ca]

- 3. HPLC Analysis of Phenolic Compounds in Yellow Sweet-Clover | Semantic Scholar [semanticscholar.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. CN106138170A - Melilotus officinalis extract and preparation method thereof, pharmaceutical composition and application - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence and Distribution of Melilotoside in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melilotoside, a phenolic glycoside, is a naturally occurring compound found in a variety of plant species. It is the glucoside of o-coumaric acid and is a precursor to coumarin, a compound with notable fragrance and medicinal properties. This technical guide provides a comprehensive overview of the natural sources and distribution of this compound in plants, detailing quantitative data, experimental protocols for its analysis, and an illustration of its biosynthetic pathway. This information is intended to support researchers, scientists, and drug development professionals in their exploration of this and related compounds.

Natural Sources and Distribution of this compound

This compound has been identified in several plant families, with a particularly high concentration in the Fabaceae (legume) family. The genus Melilotus, commonly known as sweet clover, is a primary source of this compound.

Key Plant Sources:

-

Melilotus Species: Melilotus officinalis (yellow sweet clover) and Melilotus albus (white sweet clover) are well-documented sources of this compound.[1][2][3] The compound is distributed throughout the plant, with varying concentrations in the flowers, leaves, stems, and seeds.[3][4][5]

-

Achlys triphylla : This herbaceous flowering plant is another known source of this compound.[6]

-

Dendrobium Species: Certain species within the Dendrobium genus of orchids have also been reported to contain this compound.[6]

-

Hierochloe odorata (Sweet Grass): This aromatic grass contains coumarinic acid β-glucoside, a closely related compound.[7][8]

-

Dipteryx odorata (Tonka Bean): The β-glucosides of coumarinic and o-coumaric acids have been detected in the tonka bean.[9]

-

Artemisia splendens : E-melilotoside has been isolated from this species.[10]

Quantitative Distribution in Plant Tissues

The concentration of this compound and its related compounds varies significantly between different parts of the plant and between species. The following table summarizes the quantitative data for o-coumaric acid glycoside, a close analogue and often used term for this compound, in Melilotus species.

| Plant Species | Plant Part | Compound | Concentration (mg/g of fresh/dried weight) | Reference |

| Melilotus albus | Fresh Flowers | o-coumaric acid glycoside | ~4.46 mg/g | [3] |

| Melilotus officinalis | Fresh Flowers | o-coumaric acid glycoside | ~4.46 mg/g | [3] |

| Melilotus albus | Dried Flowers | o-coumaric acid | 0.34 mg/g | [3] |

| Melilotus officinalis | Dried Flowers | o-coumaric acid | 1.00 mg/g | [3] |

| Melilotus albus | Fresh Leaves | o-coumaric acid glycoside | Content is about four times lower than in flowers | [3][4] |

| Melilotus officinalis | Fresh Leaves | o-coumaric acid glycoside | Content is about four times lower than in flowers | [3][4] |

| Melilotus albus | Stems | o-coumaric acid glycoside | Lower content than in leaves | [3][4] |

| Melilotus officinalis | Stems | o-coumaric acid glycoside | Lower content than in leaves | [3][4] |

| Melilotus officinalis | Seeds | cis-melilotoside | Isolated, but quantitative data not provided | [5] |

Experimental Protocols

The extraction, isolation, and quantification of this compound from plant materials involve a series of standard phytochemical techniques. The following protocols are representative methodologies based on cited literature for the analysis of phenolic compounds in plants.

Extraction of this compound from Plant Material

Objective: To extract this compound and other phenolic compounds from plant tissues.

Methodology:

-

Sample Preparation: Collect fresh plant material (leaves, flowers, etc.) and either use immediately or dry at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.

-

Solvent Extraction:

-

Place a known weight of the powdered plant material (e.g., 10 g) into a flask.

-

Add a suitable solvent. Methanol or ethanol (typically 70-80% in water) are commonly used.[11][12] A solid-to-liquid ratio of 1:10 to 1:30 (g/mL) is often employed.[12]

-

Extraction can be performed using various methods:

-

Maceration: Soaking the material in the solvent at room temperature for 24-48 hours with occasional agitation.

-

Soxhlet Extraction: Continuous extraction with a Soxhlet apparatus for several hours.

-

Ultrasound-Assisted Extraction (UAE): Sonicating the mixture for a shorter period (e.g., 30 minutes) to enhance extraction efficiency.[2][3]

-

Hot Reflux Extraction: Heating the solvent with the plant material under reflux. Optimal conditions for total flavonoids from Melilotus officinalis were found to be a solid-liquid ratio of 1:30, 80% methanol, at 60°C for 2 hours, repeated twice.[12]

-

-

-

Filtration and Concentration:

-

Filter the extract to remove solid plant debris.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.

-

The resulting crude extract can be used for further purification or analysis.

-

Isolation and Purification of this compound

Objective: To isolate this compound from the crude extract.

Methodology:

-

Solvent Partitioning:

-

Dissolve the crude extract in water.

-

Perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to separate compounds based on their polarity. This compound, being a glycoside, is expected to be in the more polar fractions.

-

-

Column Chromatography:

-

The fraction containing this compound can be further purified using column chromatography.[5]

-

Stationary Phase: Sephadex LH-20 is a common choice for the separation of phenolic compounds.[5] Silica gel or C18 reversed-phase silica can also be used.

-

Mobile Phase: A gradient of solvents, such as chloroform-methanol or ethyl acetate-methanol, is typically used to elute the compounds from the column.[5]

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain highly pure this compound.

Quantification of this compound by HPLC

Objective: To determine the concentration of this compound in a plant extract.

Methodology:

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.[2][3][11]

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[11]

-

Mobile Phase: A gradient elution is typically employed using a mixture of two solvents:

-

Flow Rate: A typical flow rate is 1.0 mL/min.[13]

-

Detection Wavelength: this compound and related phenolic compounds can be detected at around 254 nm or 280 nm.[11]

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of a pure this compound standard of known concentration.

-

Create a series of calibration standards by diluting the stock solution.

-

Dissolve a known weight of the plant extract in the mobile phase and filter it through a 0.45 µm syringe filter before injection.

-

-

Analysis and Quantification:

-

Inject the calibration standards to generate a standard curve of peak area versus concentration.

-

Inject the plant extract sample.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the standard curve.

-

Structural Elucidation by LC-MS/MS

Objective: To confirm the identity of this compound and identify related compounds.

Methodology:

-

Instrumentation: A Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[1]

-

LC Conditions: Similar to the HPLC method described above.

-

MS/MS Parameters:

-

Ionization Mode: ESI can be operated in either positive or negative ion mode. For phenolic glycosides, negative mode is often effective.

-

Data Acquisition: Full scan mode to detect all ions within a mass range, and product ion scan mode (MS/MS) to fragment specific parent ions for structural information.

-

The fragmentation pattern of the this compound ion can be compared with literature data or a reference standard to confirm its structure.

-

Biosynthetic Pathway of this compound

This compound biosynthesis in plants originates from the Shikimic Acid Pathway , a central route for the production of aromatic amino acids.[14][15] The pathway proceeds through the formation of L-phenylalanine, which is then converted to o-coumaric acid. The final step is the glycosylation of o-coumaric acid to yield this compound.

Caption: Biosynthetic pathway of this compound from primary metabolites.

Experimental Workflow

The general workflow for the analysis of this compound from plant sources is a multi-step process that begins with sample collection and preparation, followed by extraction, purification, and finally, analysis and quantification.

Caption: General workflow for this compound analysis from plant material.

References

- 1. mdpi.com [mdpi.com]

- 2. Sweet Clover (Melilotus spp.) as a Source of Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sweet Clover (Melilotus spp.) as a Source of Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C15H18O8 | CID 5280759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 10. researchgate.net [researchgate.net]

- 11. CN106138170A - Melilotus officinalis extract and preparation method thereof, pharmaceutical composition and application - Google Patents [patents.google.com]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. phcogres.com [phcogres.com]

- 14. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 15. BiblioBoard [openresearchlibrary.org]

The Sentinel Glucoside: Melilotoside's Pivotal Role in Plant Defense

An In-depth Technical Guide on the Biological Functions, Biosynthesis, and Defensive Mechanisms of Melilotoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a phenolic glycoside prevalent in species of the Melilotus genus (sweet clover), serves as a critical component of the plant's defense arsenal. Stored in its inactive, non-toxic form, this compound is rapidly converted to the toxic compound coumarin upon tissue damage, a classic example of a two-component defense system. This conversion deters herbivores and inhibits the growth of microbial pathogens. Furthermore, this compound and its derivatives exhibit allelopathic properties, influencing the growth of neighboring plants. This technical guide provides a comprehensive overview of the biological role of this compound in plant defense, detailing its biosynthesis, the signaling pathways that regulate its production, and its modes of action against various biological threats. The guide also includes detailed experimental protocols for the extraction, quantification, and bioactivity assessment of this compound, intended to facilitate further research in phytochemistry, plant-herbivore interactions, and natural product-based drug discovery.

Introduction

Plants, as sessile organisms, have evolved a sophisticated and diverse array of chemical defenses to protect themselves from a multitude of threats, including herbivores, microbial pathogens, and competing plants. These defenses are often mediated by secondary metabolites, a vast group of compounds not directly involved in primary metabolic processes but crucial for survival and interaction with the environment. Phenolic glycosides represent a significant class of these defensive compounds, where a sugar moiety is attached to a phenolic aglycone. This glycosylation often serves to increase the stability and solubility of the compound, while also rendering it biologically inactive. The release of the active toxin is then triggered by specific enzymes upon tissue disruption, a mechanism that prevents autotoxicity to the plant.

This compound, the trans-β-D-glucoside of o-coumaric acid, is a prime example of such a defense compound. It is found in high concentrations in various species of the Melilotus genus, commonly known as sweet clover.[1] The characteristic sweet smell of freshly mown hay from these plants is a direct result of the enzymatic conversion of this compound to coumarin. Coumarin and its derivatives are known for their phytotoxicity and anticoagulant properties, making them effective defense agents.[1] This guide delves into the multifaceted role of this compound in plant defense, providing a technical resource for researchers in the field.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process originating from the phenylpropanoid pathway. The key steps are outlined below:

-

Phenylalanine to trans-Cinnamic Acid: The pathway begins with the amino acid phenylalanine, which is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL) .

-

Hydroxylation to o-Coumaric Acid: trans-Cinnamic acid is then hydroxylated at the ortho position to form trans-o-coumaric acid (also known as o-hydroxycinnamic acid). This reaction is catalyzed by cinnamic acid 2-hydroxylase (C2H) .

-

Glycosylation to this compound: The final step is the glycosylation of the hydroxyl group of trans-o-coumaric acid. This reaction is catalyzed by a specific UDP-glucosyltransferase (UGT) , utilizing UDP-glucose as the sugar donor, to form trans-β-D-glucosyl-o-hydroxycinnamate, which is this compound.[2] The enzyme responsible for this specific step has been identified as 2-coumarate O-β-glucosyltransferase (EC 2.4.1.114) in Melilotus alba.[2] A recent genome-wide analysis of Melilotus albus identified 189 putative UGT genes, with two candidates, MaUGT68 and MaUGT186, showing upregulation under stress conditions and potential involvement in coumarin glycosylation.[3]

Caption: Biosynthetic pathway of this compound from phenylalanine.

Signaling Pathways and Regulation

The production of plant defense compounds is tightly regulated and often induced in response to specific threats. The jasmonate (JA) and salicylate (SA) signaling pathways are two of the most important and interconnected pathways governing plant defense responses.

-

Jasmonate Pathway: The JA pathway is primarily activated in response to wounding and attack by chewing herbivores. Application of methyl jasmonate (MeJA) has been shown to induce the expression of genes involved in secondary metabolite production in numerous plant species.[4] In Melilotus albus, several UDP-glucosyltransferase (UGT) genes, which are crucial for the biosynthesis of glycosides like this compound, are upregulated in response to MeJA treatment.[5] This suggests that herbivore feeding likely triggers the JA signaling cascade, leading to an increased production of this compound to replenish the defense compound pool.

-

Salicylate Pathway: The SA pathway is typically associated with defense against biotrophic pathogens. Studies in Melilotus albus have also demonstrated that some UGT genes are responsive to salicylic acid treatment, indicating a potential role for the SA pathway in regulating this compound biosynthesis, possibly in response to pathogen attack.[5]

The interplay between the JA and SA pathways is complex, often exhibiting antagonistic or synergistic interactions depending on the specific context. In the case of this compound, it is plausible that both pathways contribute to its regulation, allowing the plant to fine-tune its defense response to different types of aggressors.

References

- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 2. enzyme-database.org [enzyme-database.org]

- 3. Genome-Wide Analysis of the UDP-Glycosyltransferase Family Reveals Its Roles in Coumarin Biosynthesis and Abiotic Stress in Melilotus albus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl Jasmonate Induced Oxidative Stress and Accumulation of Secondary Metabolites in Plant Cell and Organ Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genome-Wide Identification and Expression Profiling of the SRS Gene Family in Melilotus albus Reveals Functions in Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of trans-Melilotoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-Melilotoside, a naturally occurring phenolic glycoside. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in the identification, characterization, and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for trans-Melilotoside are summarized below.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for trans-Melilotoside (500 MHz, CD₃OD)

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 7.60 | d | 8.5 |

| 3 | 6.55 | dd | 8.5, 2.2 |

| 4 | - | - | - |

| 5 | 6.75 | d | 2.2 |

| 6 | - | - | - |

| 7 (α) | 6.45 | d | 16.0 |

| 8 (β) | 7.85 | d | 16.0 |

| 1' | 5.05 | d | 7.5 |

| 2' | 3.55 | m | |

| 3' | 3.45 | m | |

| 4' | 3.40 | m | |

| 5' | 3.50 | m | |

| 6'a | 3.90 | dd | 12.0, 2.0 |

| 6'b | 3.70 | dd | 12.0, 5.5 |

Data sourced from a study on Melilotoside derivatives.[1]

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for trans-Melilotoside (125 MHz, CD₃OD)

| Atom No. | Chemical Shift (δ, ppm) |

| 1 | 128.1 |

| 2 | 156.1 |

| 3 | 101.3 |

| 4 | 130.9 |

| 5 | 116.5 |

| 6 | 123.0 |

| 7 (α) | 118.2 |

| 8 (β) | 145.5 |

| 9 (C=O) | 176.3 |

| 1' | 102.5 |

| 2' | 74.9 |

| 3' | 78.2 |

| 4' | 71.3 |

| 5' | 78.1 |

| 6' | 62.5 |

Data sourced from a study on this compound derivatives.[1]

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for obtaining ¹H and ¹³C NMR spectra of natural products like trans-Melilotoside.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified trans-Melilotoside sample in 0.5-0.7 mL of deuterated methanol (CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

-

Spectrometer: A 500 MHz NMR spectrometer (for ¹H NMR) and a 125 MHz spectrometer (for ¹³C NMR) or a spectrometer with corresponding frequencies.

-

Temperature: 298 K (25 °C).

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

Acquisition time: 2-4 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

Acquisition time: 1-2 seconds.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shifts using the residual solvent peak of CD₃OD (δH 3.31 ppm and δC 49.0 ppm) as the internal standard.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.

Infrared (IR) Spectroscopy

Table 3: Expected FT-IR Absorption Bands for trans-Melilotoside

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3500-3200 | O-H (hydroxyl groups) | Stretching |

| 3100-3000 | C-H (aromatic) | Stretching |

| 2950-2850 | C-H (aliphatic) | Stretching |

| 1710-1680 | C=O (carboxylic acid) | Stretching |

| 1640-1600 | C=C (alkene and aromatic) | Stretching |

| 1600-1450 | Aromatic ring | Skeletal vibrations |

| 1260-1000 | C-O (ethers, alcohols, carboxylic acid) | Stretching |

Experimental Protocol for FT-IR Spectroscopy

The following is a general protocol for obtaining an FT-IR spectrum of a solid sample like trans-Melilotoside.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the dry, purified trans-Melilotoside sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet-forming die.

-

Press the mixture under high pressure (several tons) to form a transparent or semi-transparent pellet.

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

Data Acquisition and Processing:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Analyze the positions and intensities of the absorption bands to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

LC-MS Data

Table 4: LC-MS Spectroscopic Data for trans-Melilotoside

| Ionization Mode | Precursor Ion (m/z) | Fragment Ions (m/z) |

| ESI+ | 349.08 [M+Na]⁺ | 147.04, 123.04 |

Data sourced from PubChem.[2] The instrument used was a Thermo Q Exactive HF.

Experimental Protocol for LC-MS

The following is a general protocol for the analysis of phenolic glycosides like trans-Melilotoside using Liquid Chromatography-Mass Spectrometry (LC-MS).

Liquid Chromatography Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase column (e.g., C18, 150 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient elution using:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid.

-

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

-

Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive and/or negative mode.

-

Scan Mode: Full scan mode to detect the precursor ion and tandem MS (MS/MS) or data-dependent acquisition (DDA) mode to obtain fragmentation spectra.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Gas Flow and Temperature: Optimized for the specific instrument.

Data Analysis:

-

Extract the mass chromatogram for the expected m/z of trans-Melilotoside.

-

Determine the accurate mass of the molecular ion to confirm the elemental composition.

-

Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure, particularly the glycosidic linkage and the aglycone moiety.

Spectroscopic Data Analysis Workflow

The following diagram illustrates a general workflow for the acquisition and analysis of spectroscopic data for the characterization of a natural product like trans-Melilotoside.

Caption: Workflow for the spectroscopic analysis of trans-Melilotoside.

References

Melilotoside Derivatives: A Technical Guide to Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melilotoside, a naturally occurring coumarin glycoside found in plants of the Melilotus genus (sweet clover), serves as a promising scaffold for the development of novel therapeutic agents.[1][2] As a member of the coumarin family, this compound and its synthetic derivatives are of significant interest due to the well-documented broad spectrum of biological activities associated with the coumarin nucleus, including anti-inflammatory, antioxidant, and anticancer properties.[3][4] This technical guide provides an in-depth overview of the potential biological activities of this compound derivatives, drawing upon the extensive research conducted on related coumarin compounds. Due to the limited specific literature on a wide array of this compound derivatives, this guide extrapolates from the broader class of coumarin glycosides to highlight their therapeutic potential.

This document details quantitative data on biological activities, comprehensive experimental protocols for their evaluation, and visual representations of key signaling pathways implicated in their mechanisms of action.

Potential Biological Activities

This compound derivatives, as part of the coumarin family, are anticipated to exhibit a range of pharmacological effects. The primary areas of investigation for coumarin derivatives have been their anticancer, anti-inflammatory, and antioxidant activities.

Anticancer Activity

Coumarin derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of critical signaling pathways.[5][6] Studies on various coumarin compounds have shown cytotoxic effects against a range of cancer cell lines.

Anti-inflammatory Activity

The anti-inflammatory properties of coumarins are well-established.[3][7] Derivatives of coumarin have been shown to inhibit key inflammatory mediators and enzymes, suggesting their potential in treating inflammatory conditions.

Antioxidant Activity

Many coumarin derivatives exhibit potent antioxidant activity, which is the ability to neutralize harmful free radicals.[8][9] This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Data Presentation: Biological Activities of Coumarin Derivatives

The following tables summarize the quantitative data on the biological activities of various coumarin derivatives, providing a reference for the potential efficacy of novel this compound analogs.

Table 1: Anticancer Activity of Coumarin Derivatives

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| Coumarin Derivative 4 | HL60 (Leukemia) | MTT | 8.09 | [5] |

| Coumarin Derivative 8b | HepG2 (Liver Cancer) | MTT | 13.14 | [5] |

| 7-hydroxy-4-methylcoumarin Derivative III | HepG2 (Liver Cancer) | MTT | 2.84 µg/mL | [5] |

| 7-hydroxy-4-methylcoumarin Derivative IV | HepG2 (Liver Cancer) | MTT | 4.67 µg/mL | [5] |

| 3-(coumarin-3-yl)-acrolein hybrid 5d | A549 (Lung Cancer) | MTT | 0.70 | [6] |

| 3-(coumarin-3-yl)-acrolein hybrid 6e | KB (Oral Cancer) | MTT | 0.39 | [6] |

| Brefeldin A 7-O-2-chloro-4,5-difluorobenzoate | K562 (Leukemia) | MTT | 0.84 | [10] |

Table 2: Anti-inflammatory Activity of Coumarin Derivatives

| Compound/Derivative | Assay | Inhibition/IC50 | Reference |

| Pyranocoumarin 3a | Carrageenan-induced rat paw edema | 29.2% inhibition (1h) | [8] |

| Coumarin-sulfonamide 8c | Carrageenan-induced rat paw edema | 9.45% inhibition (1h) | [8] |

| 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one 4 | Carrageenan-induced rat paw edema | 44.05% inhibition (3h) | [11] |

| 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one 8 | Carrageenan-induced rat paw edema | 38.10% inhibition (3h) | [11] |

| Coumarin derivative 14b | LPS-induced TNF-α production in macrophages | EC50 = 5.32 µM | [4] |

Table 3: Antioxidant Activity of Coumarin Derivatives

| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |

| Coumarin-sulfonamide 8a | DPPH radical scavenging | - | [8] |

| Coumarin-sulfonamide 8d | DPPH radical scavenging | - | [8] |

| Neoeriocitrin | DPPH radical scavenging | High activity | [9] |

| Peripolin | DPPH radical scavenging | High activity | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of coumarin derivatives and for key in vitro assays used to evaluate their biological activities.

Synthesis of Coumarin Derivatives (General Protocol)

The synthesis of coumarin derivatives can be achieved through various established methods. The Pechmann condensation is a widely used reaction for the synthesis of 4-substituted coumarins.[12]

Pechmann Condensation for the Synthesis of 7-Hydroxy-4-methylcoumarin:

-

Reaction Setup: Place resorcinol (1 equivalent) and ethyl acetoacetate (1 equivalent) in a round-bottom flask.

-

Cooling: Cool the flask in an ice bath.

-

Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄) dropwise with constant stirring, ensuring the temperature remains low.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Precipitation: Pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring. A solid precipitate will form.

-

Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.

-

Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 7-hydroxy-4-methylcoumarin.[12]

Note: This is a general protocol and may require optimization for the synthesis of specific this compound derivatives.

Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[12]

-

MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[12]

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement: Collect the cell culture supernatant. The amount of NO is determined by measuring the nitrite concentration using the Griess reagent. Mix the supernatant with an equal volume of Griess reagent and incubate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC50 value.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

-

DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol.

-

Reaction Mixture: Add various concentrations of the test compound to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the decrease in absorbance at 517 nm. The purple color of the DPPH radical fades in the presence of an antioxidant.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Signaling Pathways and Mechanisms of Action

The biological activities of coumarin derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer therapies. Coumarin derivatives have been shown to inhibit this pathway, leading to reduced cancer cell viability.[4][8][13]

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound derivatives.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Coumarin derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases, the executioners of apoptosis.[5]

Caption: Intrinsic and extrinsic apoptosis pathways modulated by this compound derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Caption: General workflow for the development of this compound derivatives as therapeutic agents.

Conclusion and Future Directions

This compound and its potential derivatives represent a promising area of research for the development of new therapeutic agents. Drawing on the extensive knowledge of coumarin chemistry and pharmacology, it is evident that these compounds are likely to possess significant anticancer, anti-inflammatory, and antioxidant properties. The data and protocols presented in this guide provide a solid foundation for researchers to undertake the synthesis and evaluation of novel this compound analogs.

Future research should focus on the systematic synthesis of a library of this compound derivatives to establish clear structure-activity relationships. Further elucidation of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement as clinical candidates. The integration of in silico modeling with in vitro and in vivo studies will undoubtedly accelerate the discovery of potent and selective this compound-based drugs.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0033581) [hmdb.ca]

- 2. This compound | C15H18O8 | CID 5280759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Structural Characterization of Peripolin and Study of Antioxidant Activity of HMG Flavonoids from Bergamot Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring Antioxidant and α-Glucosidase Inhibitory Activities in Mulberry Leaves (Morus alba L.) across Growth Stages: A Comprehensive Metabolomic Analysis with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enzymatic Hydrolysis of Melilotoside to Coumarinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of melilotoside to coumarinic acid, a key reaction in the biosynthesis of coumarin. The document details the enzymatic processes, presents available quantitative data, outlines detailed experimental protocols, and provides visual representations of the biochemical pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, enzymology, and drug development.

Introduction

This compound, a β-D-glucoside of trans-o-hydroxycinnamic acid, is a naturally occurring compound found in various plants, notably in sweet clover (Melilotus alba). The enzymatic hydrolysis of this compound is a critical step in the formation of coumarin, a compound with diverse biological activities, including anticoagulant, anti-inflammatory, and anti-cancer properties. This process is primarily catalyzed by the enzyme β-glucosidase (EC 3.2.1.21), which cleaves the glycosidic bond of this compound to release glucose and o-hydroxycinnamic acid. The cis-isomer of o-hydroxycinnamic acid, known as coumarinic acid, spontaneously lactonizes to form coumarin. Understanding the kinetics and optimal conditions for this enzymatic reaction is crucial for its potential applications in biocatalysis and the synthesis of bioactive compounds.

Enzymatic Conversion Pathway

The enzymatic hydrolysis of this compound involves the action of β-glucosidase, which specifically targets the β-glycosidic linkage. The immediate product of this hydrolysis is o-hydroxycinnamic acid. While this compound itself is the trans-isomer, the natural substrate for coumarin formation in Melilotus alba is the cis-isomer, known as coumarinic acid glucoside. β-glucosidase from Melilotus alba exhibits high activity towards this cis-isomer. Following the enzymatic release of glucose, the resulting coumarinic acid is unstable and undergoes spontaneous intramolecular cyclization (lactonization) to form the stable coumarin ring.

Quantitative Data

Table 1: General Optimal Conditions for β-Glucosidase Activity from Various Sources

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| Aspergillus niger | 4.8 | 60 | [1] |

| Trichoderma reesei | 4.0 - 5.0 | 60 - 70 | [1] |

| Almond Emulsin | 5.0 | 40 - 50 | [1] |

| Sporothrix schenckii | 5.5 | 45 | [2] |

| White Rot Fungi | 3.5 - 5.0 | 60 - 70 | [3] |

Note: The optimal conditions can vary depending on the specific isoenzyme and the substrate used.

Experimental Protocols

This section provides a detailed methodology for the enzymatic hydrolysis of this compound and the subsequent analysis of the products.

Enzyme Extraction from Melilotus alba

A crude enzyme extract containing β-glucosidase can be prepared from the leaves of Melilotus alba.

Materials:

-

Fresh or frozen young leaves of Melilotus alba

-

Phosphate buffer (50 mM, pH 7.0)

-

Mortar and pestle or blender

-

Cheesecloth

-

Centrifuge and centrifuge tubes

Protocol:

-

Homogenize the Melilotus alba leaves in cold phosphate buffer (1:3 w/v).

-

Filter the homogenate through several layers of cheesecloth to remove solid debris.

-

Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the crude enzyme extract.

-

The protein concentration of the extract should be determined using a standard method such as the Bradford assay.

Enzymatic Hydrolysis of this compound

Materials:

-

This compound solution (e.g., 1 mg/mL in water or a suitable buffer)

-

Crude or purified β-glucosidase preparation

-

Citrate-phosphate buffer (e.g., 100 mM, pH 5.0)

-

Water bath or incubator

-

Stopping reagent (e.g., 1 M Na2CO3 or heat inactivation)

Protocol:

-

Prepare a reaction mixture containing this compound solution and citrate-phosphate buffer. A typical reaction volume is 1 mL.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 45°C) for 5 minutes.

-

Initiate the reaction by adding a specific amount of the β-glucosidase solution.

-

Incubate the reaction for a defined period (e.g., 30, 60, 90, 120 minutes).

-

Terminate the reaction by either adding a stopping reagent (e.g., an equal volume of 1 M Na2CO3) or by heat inactivation (e.g., boiling for 5-10 minutes).

-

Centrifuge the terminated reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant for the presence of coumarinic acid/coumarin and glucose.

Analysis of Reaction Products

The products of the enzymatic hydrolysis, coumarinic acid (which may convert to coumarin) and glucose, can be quantified using various analytical techniques.

HPLC is a robust method for the separation and quantification of coumarinic acid and coumarin.[4]

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is commonly used. For example, a linear gradient from 10% to 90% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of approximately 275 nm or 310 nm.

-

Quantification: Based on a standard curve prepared with known concentrations of coumarin.

The amount of glucose released can be determined using commercially available glucose oxidase-peroxidase assay kits or other standard colorimetric methods.

Conclusion

The enzymatic hydrolysis of this compound to coumarinic acid by β-glucosidase is a fundamental reaction in the biosynthesis of coumarin. This guide provides a foundational understanding of this process, including the reaction pathway, general optimal conditions, and detailed experimental protocols. While specific kinetic data for the Melilotus alba enzyme with its natural substrate remains to be fully elucidated in readily accessible literature, the methodologies outlined here provide a solid framework for researchers to investigate this important biochemical transformation. Further research focusing on the purification and detailed kinetic characterization of β-glucosidase from Melilotus alba will be invaluable for advancing our understanding and potential applications of this enzymatic system.

References

- 1. Insight into the Hydrolytic Selectivity of β-Glucosidase to Enhance the Contents of Desired Active Phytochemicals in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and characterization of an extracellular β‐glucosidase from Sporothrix schenckii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic activities and kinetic properties of β-glucosidase from selected white rot fungi [scirp.org]

- 4. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of cis- and trans-Melilotoside Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract: Melilotoside, a naturally occurring phenolic glycoside found in plants such as Melilotus officinalis, exists as two geometric isomers: cis-Melilotoside and trans-Melilotoside. While the bioactivity of extracts containing these compounds is well-documented, a direct comparative analysis of the individual isomers is less common in publicly available literature. This technical guide synthesizes the existing data on the bioactivities of both isomers, provides detailed experimental protocols for relevant assays, and visualizes key biological pathways. The analysis aims to inform researchers, scientists, and drug development professionals on the therapeutic potential and structure-activity relationships of these molecules.

Introduction to this compound and its Isomers

This compound is an o-coumaric acid derivative distinguished by a glucose moiety attached to a phenolic hydroxyl group.[1][2][3] It is a secondary metabolite in various plants, notably sweet clover (Melilotus species), from which its name is derived.[4][5][6][7][8] The compound exists in two primary geometric forms, cis and trans, determined by the orientation of the substituents around the carbon-carbon double bond of the propenoic acid side chain.

The stereochemistry of molecules often plays a critical role in their biological function, influencing their ability to bind to receptors and enzymes. For many biologically active compounds, one isomer is significantly more potent than the other.[9][10][11] For instance, the trans isomer of menaquinone-7 (a form of Vitamin K) exhibits substantially higher carboxylative efficacy than its cis counterpart.[9] This guide collates the available evidence to provide a comparative overview of the bioactivities attributed to cis- and trans-Melilotoside.

Comparative Bioactivity Data

Direct comparative studies evaluating the bioactivities of cis- and trans-Melilotoside side-by-side are scarce. However, by compiling data from individual studies, a preliminary comparison can be established. The trans isomer is more commonly referred to in the literature simply as "this compound".[7][12]

Table 1: Summary of Known Bioactivities and Quantitative Data

| Bioactivity Category | Isomer | Quantitative Data | Source Organism/Cell Line | Citation |

| Antiprotozoal | cis-Melilotoside | IC₅₀: 78.2 µg/mL | Trypanosoma cruzi | [1][2] |

| Antioxidant | cis-Melilotoside | Potent activity noted (quantitative data not specified) | In vitro chemical assays | [1][2] |

| Anti-inflammatory | trans-Melilotoside (inferred from Melilotus officinalis extracts) | Inhibition of NO, PGE₂, TNF-α, and IL-6 | LPS-stimulated RAW 264.7 Macrophages | [4][5][6] |

| Antioxidant | trans-Melilotoside (inferred from Melilotus officinalis extracts) | ABTS⁺ and DPPH radical scavenging activity | In vitro chemical assays | [4][5] |

| Anti-tumor | trans-Melilotoside (inferred from Melilotus officinalis extracts) | Inhibitory effect noted on MCF-7 cells | Human Breast Cancer (MCF-7) | [4][5] |

Note: Data for trans-Melilotoside is largely inferred from studies on extracts of Melilotus officinalis, which are known to contain the compound.

Mechanisms of Action & Signaling Pathways

The primary mechanism of action elucidated for this compound relates to its anti-inflammatory properties. Studies on compounds isolated from Melilotus officinalis show that they inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂).[4][5][6] This is achieved by suppressing the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), in lipopolysaccharide (LPS)-stimulated macrophages.[4][5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the bioactivities of this compound isomers.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol assesses the ability of a compound to act as a free radical scavenger.

-

Preparation: Prepare a stock solution of the test compound (cis- or trans-Melilotoside) in a suitable solvent (e.g., methanol or DMSO). Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

Reaction: In a 96-well plate, add 100 µL of various concentrations of the test compound to wells. Add 100 µL of the DPPH working solution to each well. A positive control (e.g., Ascorbic Acid) and a blank (solvent only) should be included.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Analysis: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can then be determined.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. amsbio.com [amsbio.com]

- 3. Human Metabolome Database: Showing metabocard for cis-Melilotoside (HMDB0060077) [hmdb.ca]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Chemical Constituents and Antioxidant, Anti-Inflammatory and Anti-Tumor Activities of Melilotus officinalis (Linn.) Pall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical Constituents and Antioxidant, Anti-Inflammatory and Anti-Tumor Activities of Melilotus officinalis (Linn.) Pall - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0033581) [hmdb.ca]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Enantiomers of cis- and trans-3-(4-propyl-cyclopent-2-enyl) propyl acetate. A study on the bioactive conformation and chiral recognition of a moth sex pheromone component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C15H18O8 | CID 5280759 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of Melilotoside in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melilotoside, a phenolic glycoside, is a key bioactive compound found predominantly in plants of the Melilotus genus, commonly known as sweet clover.[1] It is a precursor to coumarin, which is formed upon enzymatic hydrolysis and lactonization. The quantification of this compound in plant extracts is crucial for the standardization of herbal products and for research into its pharmacological properties. This application note presents a detailed, validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate and precise quantification of this compound in plant extracts.

Principle

The method utilizes reverse-phase HPLC to separate this compound from other components in the plant extract. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of an aqueous acid solution and an organic solvent allows for the effective separation of the analyte. Detection and quantification are achieved by monitoring the UV absorbance at a wavelength where this compound exhibits maximum absorption.

Experimental Protocols

1. Sample Preparation: Ultrasound-Assisted Extraction

This protocol describes an efficient method for extracting this compound from dried plant material.

-

Materials and Reagents:

-

Dried and finely powdered plant material (e.g., Melilotus officinalis aerial parts)

-

50% Ethanol (v/v) in deionized water (HPLC grade)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.45 µm syringe filters

-

-

Protocol:

-

Weigh 1.0 g of the powdered plant material into a centrifuge tube.

-

Add 20 mL of 50% ethanol.

-

Vortex the mixture for 1 minute to ensure the plant material is thoroughly wetted.

-

Place the tube in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean collection flask.

-

Repeat the extraction process (steps 2-6) on the plant residue twice more to ensure complete extraction.

-

Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

-

Reconstitute the dried extract in a known volume of the mobile phase (e.g., 5 mL).

-

Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

-

2. Standard Solution Preparation

-

Materials and Reagents:

-

This compound reference standard

-

Mobile phase

-

-

Protocol:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of this compound in the plant extracts (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

-

3. HPLC-UV Analysis

-

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of 0.3% acetic acid in water (A) and methanol (B).

-

Gradient Program:

-

0-5 min: 90% A, 10% B

-

5-20 min: Linear gradient to 50% A, 50% B

-

20-25 min: Hold at 50% A, 50% B

-

25-30 min: Linear gradient back to 90% A, 10% B

-

30-35 min: Hold at 90% A, 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

UV Detection Wavelength: 275 nm

-

Data Presentation

The quantitative data for the HPLC-UV method for this compound, based on typical performance for related coumarin compounds in a similar matrix, are summarized in the table below.[2]

| Parameter | Result |

| Linearity Range (µg/mL) | 0.5 - 100 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.15 µg/mL |

| Limit of Quantification (LOQ) | ~0.5 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 2% |

| Retention Time (min) | Approximately 12.5 min (dependent on specific column and conditions) |

Mandatory Visualizations

Caption: Experimental workflow for the quantification of this compound.

References

Application Note: Sensitive Quantification of Melilotoside in Biological Matrices using LC-MS/MS

An LC-MS/MS protocol for the sensitive detection of Melilotoside is detailed below, designed for researchers, scientists, and professionals in drug development.

Abstract This application note describes a robust and sensitive method for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a phenolic glycoside found in various plants, is a precursor to coumarin and is of interest in pharmacokinetic and metabolomic studies.[1] The protocol provides detailed procedures for sample preparation from plasma, chromatographic separation, and mass spectrometric detection, making it suitable for high-throughput analysis in a research setting.

Introduction

This compound (trans-β-D-glucosyl-2-hydroxycinnamic acid) is a naturally occurring phenolic glycoside.[1] Its sensitive and accurate quantification in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME). LC-MS/MS provides unparalleled sensitivity and selectivity, making it the ideal analytical technique for this purpose.[2][3] This method employs a simple protein precipitation extraction procedure and a reversed-phase chromatographic separation for the reliable measurement of this compound.

Experimental Protocol

2.1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS), e.g., Coumarin-d4 or a structurally similar stable isotope-labeled compound

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control biological matrix (e.g., human plasma)

2.2. Sample Preparation

A protein precipitation method is employed for its efficiency and effectiveness in removing the majority of proteinaceous matrix components.[4][5]

-

Thaw: Bring plasma samples and standards to room temperature.

-

Aliquot: Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add Internal Standard: Spike with 10 µL of the internal standard working solution (e.g., 1 µg/mL).

-

Precipitate: Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Inject: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

2.3. Liquid Chromatography Conditions

Chromatographic separation is performed using a reversed-phase C18 column to retain and separate this compound from other matrix components.

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | 5.0 minutes |

Gradient Elution Program: